An In-depth Technical Guide to trans-Aconitic Acid: From Core Chemical Properties to Advanced Applications
An In-depth Technical Guide to trans-Aconitic Acid: From Core Chemical Properties to Advanced Applications
This guide provides a comprehensive technical overview of trans-aconitic acid, tailored for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to offer a synthesized understanding of this multifaceted organic acid, grounded in established scientific principles and practical applications. The structure of this document is designed to logically unfold the story of trans-aconitic acid, from its fundamental properties to its complex biochemical roles and diverse applications.
Core Chemical and Physical Characteristics
trans-Aconitic acid, systematically named (E)-prop-1-ene-1,2,3-tricarboxylic acid, is an unsaturated tricarboxylic acid.[1][2] Its structure, featuring a carbon-carbon double bond, gives rise to cis and trans isomerism, with the trans isomer being the more thermodynamically stable form due to reduced steric hindrance.[2] This stability is a key determinant of its prevalence and utility.
Below is a visualization of the chemical structure of trans-aconitic acid.
Caption: Chemical structure of trans-aconitic acid.
The fundamental properties of trans-aconitic acid are summarized in the table below, providing a quick reference for laboratory and research settings.
| Property | Value | References |
| IUPAC Name | (E)-prop-1-ene-1,2,3-tricarboxylic acid | [1] |
| Synonyms | trans-Aconitate, (E)-Aconitic acid | [1][3] |
| CAS Number | 4023-65-8 | [1][4][5] |
| Molecular Formula | C₆H₆O₆ | [1][5] |
| Molecular Weight | 174.11 g/mol | [1][5] |
| Appearance | White to off-white crystalline powder | [6][7] |
| Melting Point | 190 °C (decomposes) | [6] |
| Boiling Point | 542.6 ± 50.0 °C at 760 mmHg | [8][9] |
| Solubility in Water | 400 g/L at 20-25 °C | [6][8][10] |
| Solubility in Organic Solvents | Soluble in alcohol; slightly soluble in ether | [6][8][11] |
| pKa Values | pKa1 = 2.80, pKa2 = 4.46 | [12] |
Biochemical Significance: A Key Player in Metabolism
trans-Aconitic acid is not merely a chemical curiosity; it is a molecule with significant biological roles. Its cis-isomer, cis-aconitate, is a crucial intermediate in the Krebs cycle (also known as the tricarboxylic acid or TCA cycle), a fundamental metabolic pathway for cellular energy production.[12] The enzyme aconitase catalyzes the stereospecific isomerization of citrate to isocitrate, with cis-aconitate as an enzyme-bound intermediate.[13]
Interestingly, trans-aconitic acid acts as a competitive inhibitor of aconitase.[13][14] This inhibitory action is a classic example of competitive inhibition, where the inhibitor resembles the substrate and competes for the active site of the enzyme. The structural similarity between trans-aconitate and the natural substrate allows it to bind to the active site of aconitase, thereby blocking the conversion of citrate to isocitrate and disrupting the Krebs cycle.[15] This property is of significant interest in metabolic research and has implications for its pharmacological applications.
The following diagram illustrates the pivotal role of aconitase and the inhibitory action of trans-aconitic acid within the Krebs cycle.
Caption: Inhibition of Aconitase by trans-Aconitic Acid in the Krebs Cycle.
Natural Abundance and Synthesis Routes
trans-Aconitic acid is found in a variety of plants, including sugarcane, beetroot, and sorghum.[2][16] Its accumulation in certain grasses can sometimes lead to nutritional disorders in grazing cattle.[4] The natural abundance of this acid in renewable resources like sugarcane makes it an attractive bio-based chemical for various industrial applications.[16][17]
From a synthetic perspective, trans-aconitic acid is accessible through straightforward chemical transformations. A common laboratory and industrial-scale synthesis involves the dehydration of citric acid using a strong acid catalyst, such as sulfuric acid.[12][16] This reaction proceeds through the elimination of a water molecule to form the carbon-carbon double bond, yielding a mixture of cis and trans isomers. The greater stability of the trans isomer often favors its formation.
Analytical Methodologies: A Protocol for Quantification
Accurate quantification of trans-aconitic acid is crucial for both research and industrial quality control. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for this purpose. Below is a representative step-by-step protocol.
Protocol: Quantification of trans-Aconitic Acid by HPLC
-
Standard Preparation:
-
Accurately weigh approximately 100 mg of trans-aconitic acid standard (purity ≥98%).
-
Dissolve in deionized water in a 100 mL volumetric flask to create a 1 mg/mL stock solution.
-
Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by diluting the stock solution with deionized water.
-
-
Sample Preparation:
-
For liquid samples (e.g., plant extracts), clarify by centrifugation (10,000 x g for 10 minutes) and filter through a 0.45 µm syringe filter.
-
For solid samples, perform a suitable extraction (e.g., with hot water or a mild acidic solution), followed by centrifugation and filtration.
-
Dilute the sample extract with deionized water to ensure the concentration falls within the calibration range.
-
-
HPLC Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically suitable.
-
Mobile Phase: An isocratic mobile phase consisting of a dilute aqueous acid solution (e.g., 0.1% phosphoric acid or formic acid in water) is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at approximately 210 nm.
-
Column Temperature: Ambient or controlled at 25-30 °C.
-
-
Analysis and Quantification:
-
Inject the prepared standards to generate a calibration curve by plotting peak area versus concentration.
-
Inject the prepared samples.
-
Quantify the amount of trans-aconitic acid in the samples by comparing their peak areas to the calibration curve.
-
This protocol provides a robust framework for the accurate determination of trans-aconitic acid concentrations in various matrices.
Diverse Applications: From Polymers to Therapeutics
The unique chemical structure of trans-aconitic acid, with its three carboxylic acid groups and a reactive double bond, makes it a versatile building block for a wide range of applications.
Polymer Chemistry and Material Science
trans-Aconitic acid serves as a valuable monomer and cross-linking agent in polymer synthesis.[6][16] Its trifunctional nature allows for the creation of branched and cross-linked polymers with tailored properties. It has been used in the synthesis of biodegradable polyesters and to modify the properties of films, such as those made from polyvinyl alcohol.[6][18]
Antimicrobial and Antileishmanial Activity
trans-Aconitic acid exhibits antimicrobial properties.[4] Notably, it has been shown to block the transformation of Leishmania donovani from the amastigote to the promastigote stage, indicating its potential as an antileishmanial agent.[4][5] This activity is linked to its ability to inhibit the parasite's aconitase, disrupting its energy metabolism.[18][19]
Other Potential Applications
-
Food Additive: It is used as a flavoring agent.[1]
-
Nematicidal Activity: trans-Aconitic acid has shown promise as a potential nematicide.[17][19]
-
Anti-inflammatory Properties: Research suggests potential anti-inflammatory effects.[17][19]
-
Green Chemistry: It is utilized in the synthesis of biodegradable surfactants and other environmentally friendly chemicals.[16]
The workflow from its natural sources to its various applications is depicted below.
Caption: From Natural and Synthetic Sources to Diverse Applications.
Safety and Handling
trans-Aconitic acid is generally considered to be an irritant to the eyes, respiratory system, and skin.[11][20] Appropriate personal protective equipment, including safety glasses, gloves, and respiratory protection in case of dust formation, should be used when handling the compound.[10][20] It is stable under normal conditions but may react with strong oxidizing agents.[10][20] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[10][20]
Conclusion
trans-Aconitic acid is a molecule of significant interest due to its unique chemical properties, important biochemical roles, and expanding range of applications. Its natural abundance and straightforward synthesis make it a promising candidate for further research and development in materials science, pharmacology, and green chemistry. This guide has provided a comprehensive, technically grounded overview to support scientists and researchers in their work with this versatile compound.
References
-
New Approach to the Synthesis of trans-Aconitic Acid Imides. (n.d.). Ovid. Retrieved January 6, 2026, from [Link]
-
trans-Aconitic acid | C6H6O6 | CID 444212. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
-
Aconitic Acid Formula, Structure & Uses. (n.d.). Study.com. Retrieved January 6, 2026, from [Link]
-
Showing metabocard for trans-Aconitic acid (HMDB0000958). (n.d.). Human Metabolome Database. Retrieved January 6, 2026, from [Link]
-
Safety Data Sheet: trans-Aconitic acid. (n.d.). Carl ROTH. Retrieved January 6, 2026, from [Link]
-
Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications. (2022). NIH. Retrieved January 6, 2026, from [Link]
-
Inhibition of aconitase by trans-aconitate. (1949). PubMed. Retrieved January 6, 2026, from [Link]
-
Microbial production of trans-aconitic acid. (2021). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Biological Roles and Applications of Aconitic Acid. (2022). Encyclopedia.pub. Retrieved January 6, 2026, from [Link]
-
Aconitic acid. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]
-
(E)-aconitic acid, 4023-65-8. (n.d.). The Good Scents Company. Retrieved January 6, 2026, from [Link]
-
Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications. (2022). ResearchGate. Retrieved January 6, 2026, from [Link]
-
trans-aconitic acid. (n.d.). Stenutz. Retrieved January 6, 2026, from [Link]
-
Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications. (2022). MDPI. Retrieved January 6, 2026, from [Link]
-
Cis-aconitic acid. (n.d.). ChemBK. Retrieved January 6, 2026, from [Link]
-
trans-Aconitic acid. (n.d.). CharChem. Retrieved January 6, 2026, from [Link]
-
Crystal structures of aconitase with trans-aconitate and nitrocitrate bound. (1994). PubMed. Retrieved January 6, 2026, from [Link]
-
trans-Aconitic acid. (n.d.). Laboratorium Discounter. Retrieved January 6, 2026, from [Link]
Sources
- 1. trans-Aconitic acid | C6H6O6 | CID 444212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aconitic Acid Formula, Structure & Uses | Study.com [study.com]
- 3. trans-Aconitic Acid | 4023-65-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. goldbio.com [goldbio.com]
- 5. scbt.com [scbt.com]
- 6. TRANS-ACONITIC ACID | 4023-65-8 [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. echemi.com [echemi.com]
- 9. echemi.com [echemi.com]
- 10. carlroth.com [carlroth.com]
- 11. (E)-aconitic acid, 4023-65-8 [thegoodscentscompany.com]
- 12. Aconitic acid - Wikipedia [en.wikipedia.org]
- 13. Aconitase - Creative Enzymes [creative-enzymes.com]
- 14. Inhibition of aconitase by trans-aconitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Crystal structures of aconitase with trans-aconitate and nitrocitrate bound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications [mdpi.com]
- 19. Biological Roles and Applications of Aconitic Acid | Encyclopedia MDPI [encyclopedia.pub]
- 20. fishersci.com [fishersci.com]
